![molecular formula C19H25N3O4S B2855627 N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide CAS No. 1797589-11-7](/img/structure/B2855627.png)
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Activity
Research on N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives has shown potential anti-HIV properties. These compounds were synthesized as potential anti-HIV agents, with specific derivatives displaying good anti-HIV-1 activity, indicating the role of pyrimidinyl substitutions in enhancing biological activity against HIV (Brzozowski & Sa̧czewski, 2007).
Endothelin Antagonism
Modifications to ET(A/B) mixed type compounds have led to the discovery of N-(6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-5-(4-methylphenyl)-4-pyrimidinyl)-4-tert-butylbenzenesulfonamide derivatives with extremely high affinity for the human cloned ET(A) receptor. These studies underscore the significance of pyrimidine incorporation and optimization for targeting specific receptors, enhancing selectivity and efficacy in potential therapeutic applications (Morimoto et al., 2001).
Pharmacokinetic Studies
The determination of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues by a liquid chromatography-electrospray ionization-tandem mass spectrometry system exemplifies the application of chemical derivatives in pharmacokinetic studies. This highlights the importance of analytical methodologies in understanding the distribution and metabolism of therapeutically relevant compounds (Ohashi, Nakamura, & Yoshikawa, 1999).
Antimycobacterial Activity
The synthesis and biological evaluation of thiourea derivatives bearing benzenesulfonamide moiety for antimycobacterial activity against Mycobacterium tuberculosis demonstrate the potential of chemical modifications in addressing infectious diseases. The study identified compounds with significant antimycobacterial activity, providing insights into structure-activity relationships and the potential for new antituberculosis drugs (Ghorab et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the bifunctional enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) . This enzyme is essential for growth in Trypanosomatidae .
Mode of Action
The compound interacts with its target, FolD, by inhibiting its function. It has shown an IC50 of 2.2 μM against TbFolD . The inhibition of this enzyme disrupts the normal biochemical processes of the organism, leading to its death .
Biochemical Pathways
The affected pathway is the folate metabolism pathway , which is crucial for the synthesis of nucleotides and certain amino acids. By inhibiting FolD, the compound disrupts this pathway, leading to a deficiency in these essential biomolecules .
Result of Action
The molecular and cellular effects of the compound’s action result in the death of the organism. By inhibiting the function of FolD, the compound disrupts the folate metabolism pathway, leading to a deficiency in essential biomolecules. This deficiency ultimately leads to the death of the organism .
properties
IUPAC Name |
N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-2-methoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14-7-8-18(17(11-14)26-2)27(24,25)21-9-10-22-13-20-16(12-19(22)23)15-5-3-4-6-15/h7-8,11-13,15,21H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJNMGSCXREYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide |
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